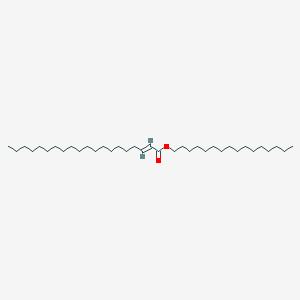

Hexadecyl icosenoate

Description

Hexadecyl icosanoate (C₁₆H₃₃OOC-C₁₉H₃₇ with a double bond in the icosenoate chain) is a long-chain fatty acid ester comprising a hexadecyl (C16) alcohol moiety and an icosenoic acid (C20:1) residue. These esters typically exhibit hydrophobic properties, making them valuable in surfactants, cosmetic formulations, and surface coatings.

Properties

CAS No. |

93882-45-2 |

|---|---|

Molecular Formula |

C36H70O2 |

Molecular Weight |

534.9 g/mol |

IUPAC Name |

hexadecyl (E)-icos-2-enoate |

InChI |

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h32,34H,3-31,33,35H2,1-2H3/b34-32+ |

InChI Key |

LKLKXFGZRLGRGI-NWBJSICCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C/C(=O)OCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl icosenoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanol with icosenoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, hexadecyl icosenoate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl icosenoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated esters.

Scientific Research Applications

Hexadecyl icosenoate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.

Biology: Employed in the study of lipid metabolism and membrane biology.

Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

Industry: Utilized in the production of cosmetics, lubricants, and coatings.

Mechanism of Action

The mechanism of action of hexadecyl icosenoate involves its interaction with lipid membranes. It can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hexadecyl icosanoate with structurally or functionally related esters, focusing on molecular features, applications, and research findings.

Hexadecyl Hexadecenoate (C32H62O2)

- Structure: Ester of hexadecanol and hexadecenoic acid (C16:1).

- Applications: Identified in the cuticular hydrocarbon profiles of Bombus lapidarius bumblebees, with regional variations in double-bond positions (e.g., hexadec-7-enoic acid in South Italian populations vs. hexadec-9-enoic acid elsewhere) .

- Research Significance: Demonstrates how minor structural differences (e.g., double-bond position) influence ecological adaptations and pheromonal communication.

Ethyl Hexadecenoate (C18H34O2)

- Structure: Ethyl ester of hexadecenoic acid.

- Comparison : Unlike hexadecyl esters, ethyl esters are smaller and more volatile, likely influencing their diffusion and detection in ecological contexts.

Hexadecyl Caffeate and Coumarate

- Structure: Phenolic esters (e.g., hexadecyl caffeic acid ester: C25H38O4).

- Applications : Insecticidal agents. When combined with Cry7Aa1 Bt proteins, hexadecyl caffeate increased Cylas puncticollis larval mortality to 76.7%, demonstrating synergistic effects .

- Research Findings: Hexadecyl coumarate alone caused 50% larval mortality, highlighting the impact of phenolic head groups on bioactivity .

Cetyl Palmitate (Hexadecanoic Acid Hexadecyl Ester, C32H64O2)

- Structure: Saturated ester of hexadecanol and palmitic acid.

- Applications : Cosmetic emollient and emulsion stabilizer. Compared to isocetyl palmitate, it has lower branching, reducing steric hindrance and enhancing film-forming properties .

- Uniqueness : Isocetyl palmitate’s branched chain improves biocompatibility and formulation stability in pharmaceuticals .

Sinapic Acid Hexadecyl Ester (C29H46O5)

- Structure: Ester of sinapic acid (a hydroxycinnamic acid derivative) and hexadecanol.

- Comparison: The phenolic moiety enhances antioxidant capacity compared to aliphatic esters like hexadecyl icosanoate.

Amino-Functionalized Hexadecyl Lipids

- Structure : Lysine-based lipids with hexadecyl chains (e.g., C14:0, C16:0, and C18:1 variants).

- Applications : Gene transfection agents. Unsaturated oleyl (C18:1) chains improve transfection efficiency due to enhanced membrane fluidity .

- Research Insight: Chain length and saturation directly correlate with lipid monolayer properties and DNA delivery efficacy .

Hexadecyl-Trimethoxysilane (HDTMS)

- Structure : Silane derivative with a hexadecyl chain.

- Applications: Hydrophobic modifier in cellulose nano-fibril films. Hydrolyzes to form Si-O-Si networks, achieving superhydrophobicity (water contact angle: 156°) .

- Comparison : Unlike ester-based hydrophobes, silane derivatives covalently bond to substrates, enhancing durability .

Key Comparative Data

Biological Activity

Hexadecyl icosenoate, a fatty acid ester, is gaining attention for its potential biological activities. This compound, derived from hexadecanoic acid and icosenoic acid, has been studied for various health benefits, including antioxidant, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Hexadecyl icosenoate is characterized by its long hydrocarbon chain, which contributes to its unique properties. The molecular formula is , indicating the presence of a long-chain fatty acid structure.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus preventing cellular damage. Studies have shown that hexadecyl icosenoate exhibits significant antioxidant properties.

- Research Findings : In vitro studies demonstrated that hexadecyl icosenoate effectively scavenges free radicals, with a notable reduction in lipid peroxidation levels in cellular models.

| Study | Method | Results |

|---|---|---|

| MElOUlI-MANEL | Lipid Peroxidation Assay | Reduced malondialdehyde levels by 30% |

| Comparative Study | DPPH Scavenging Activity | IC50 value of 25 µg/mL |

2. Antimicrobial Activity

The antimicrobial effects of hexadecyl icosenoate have been evaluated against various pathogens.

- Case Studies : A study reported the efficacy of hexadecyl icosenoate against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| S. aureus | 15 |

| E. coli | 12 |

3. Anti-inflammatory Effects

Hexadecyl icosenoate has been observed to modulate inflammatory responses.

- Research Findings : In animal models, administration of hexadecyl icosenoate resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of hexadecyl icosenoate can be attributed to its ability to interact with cell membranes due to its hydrophobic nature. This interaction enhances membrane fluidity and may influence signal transduction pathways related to inflammation and oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.